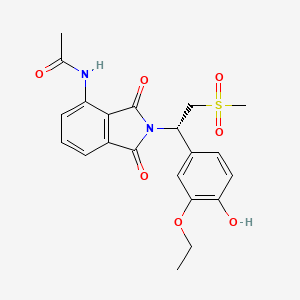
Benzene-1,2,3-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,3-D3 is a derivative of benzene, which is an aromatic hydrocarbon. It is also known as Benzol . The molecular formula of Benzene-1,2,3-D3 is C6H3D3 . The isotopic enrichment is 98 atom % D .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,3-D3 involves a benzene ring with three deuterium (D) atoms replacing three hydrogen atoms at the 1st, 2nd, and 3rd positions . The average mass is 81.130 Da, and the mono-isotopic mass is 81.065781 Da .
Physical And Chemical Properties Analysis
Benzene-1,2,3-D3 is a flammable liquid . It should be stored at room temperature and is stable if stored under recommended conditions .
Applications De Recherche Scientifique
Environmental Monitoring and Pollution Control
Benzene-1,2,3-D3, a deuterated benzene isomer, can be used as a tracer in environmental studies. Researchers utilize it to track the fate and transport of benzene in air, water, and soil. By analyzing its distribution and behavior, scientists gain insights into pollution sources, dispersion patterns, and the effectiveness of pollution control strategies .
Biological Imaging and Positron Emission Tomography (PET)
Researchers explore deuterated benzene derivatives for PET imaging. By incorporating positron-emitting isotopes (e.g., carbon-11 or fluorine-18) into benzene rings, they create radiotracers. These radiotracers selectively accumulate in specific tissues or receptors, allowing non-invasive imaging of biological processes. Benzene-1,2,3-D3 derivatives can be part of such radiotracers, aiding in disease diagnosis and drug development.
Holland, R., Khan, M. A. H., Matthews, J. C., et al. (2022). Investigating the Variation of Benzene and 1,3-Butadiene in the UK during 2000–2020. Int. J. Environ. Res. Public Health, 19(19), 11904. DOI: 10.3390/ijerph191911904
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,3-D3 | |
Q & A
Q1: Why is the study of Benzene-1,2,3-D3 relevant in mass spectrometry?
A: Benzene-1,2,3-D3, along with other deuterium-labeled aromatic compounds, serves as a valuable tool in mass spectrometry investigations. By analyzing the fragmentation patterns of these labeled compounds, researchers can glean insights into the complex rearrangements that occur within ionized molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)






![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)